molecular formula C8H4BrNO B1441534 4-Bromo-2-cyanobenzaldehyde CAS No. 523977-64-2

4-Bromo-2-cyanobenzaldehyde

Cat. No. B1441534
CAS RN: 523977-64-2
M. Wt: 210.03 g/mol
InChI Key: ZIMYDLFCAWTIMY-UHFFFAOYSA-N
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Description

4-Bromo-2-cyanobenzaldehyde, also known as 5-bromo-2-formylbenzonitrile, is a chemical compound with the molecular formula C8H4BrNO . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-cyanobenzaldehyde consists of a benzene ring substituted with a bromine atom, a cyano group, and a formyl group . The linear formula of this compound is C8H4BrNO .


Physical And Chemical Properties Analysis

4-Bromo-2-cyanobenzaldehyde is a solid substance . It has a molecular weight of 210.03 . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-cyanobenzaldehyde: is a versatile building block in organic synthesis. It is often used in the formation of heterocyclic compounds through condensation reactions. Its cyano group can act as a precursor to amides and amines, while the bromo group is a valuable handle for cross-coupling reactions .

Pharmaceutical Research

In pharmaceutical research, 4-Bromo-2-cyanobenzaldehyde serves as an intermediate in the synthesis of various pharmacologically active molecules. Its incorporation into drug frameworks can modify the electronic properties of molecules, potentially leading to new drug candidates .

Material Science

This compound finds applications in material science, particularly in the development of organic semiconductors and conductive polymers. Its aromatic structure and functional groups make it suitable for tuning the electronic properties of materials .

Analytical Chemistry

4-Bromo-2-cyanobenzaldehyde: is used in analytical chemistry as a standard or reference compound. It can help in the calibration of instruments and serve as a comparison standard in various chemical analyses .

Biochemistry

In biochemistry, 4-Bromo-2-cyanobenzaldehyde can be used to study enzyme-catalyzed reactions where it may act as an inhibitor or substrate analog. It helps in understanding the interaction between small molecules and biological macromolecules .

Environmental Applications

The environmental applications of 4-Bromo-2-cyanobenzaldehyde include its use as a reagent in the detection of environmental pollutants. It can react with specific contaminants, forming products that are easier to detect and quantify .

Nonlinear Optical Materials

Due to its structural properties, 4-Bromo-2-cyanobenzaldehyde is explored in the field of nonlinear optical materials. These materials are crucial for applications like optical switching and frequency doubling .

Catalysis

Lastly, 4-Bromo-2-cyanobenzaldehyde is used in catalysis research. It can be a ligand or a part of catalyst systems that facilitate various chemical transformations, including those that are environmentally friendly .

Mechanism of Action

While the specific mechanism of action for 4-Bromo-2-cyanobenzaldehyde is not provided in the search results, it is known that similar organophosphates inhibit the acetylcholinesterase enzyme .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302, H315, H319, and H335, and the precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

5-bromo-2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMYDLFCAWTIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695473
Record name 5-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

523977-64-2
Record name 5-Bromo-2-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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